3-Chloro-5-iodobenzaldehyde
Overview
Description
3-Chloro-5-iodobenzaldehyde: is an organic compound with the molecular formula C7H4ClIO and a molecular weight of 266.46 g/mol . It is a substituted benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and an iodine atom at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Benzaldehyde: One common method involves the halogenation of benzaldehyde. Initially, benzaldehyde undergoes chlorination to introduce the chlorine atom at the meta position.
Direct Substitution: Another method involves the direct substitution of a pre-halogenated benzaldehyde.
Industrial Production Methods: Industrial production methods typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-5-iodobenzaldehyde can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution: Formation of 3-chloro-5-substituted benzaldehyde derivatives.
Oxidation: Formation of 3-chloro-5-iodobenzoic acid.
Reduction: Formation of 3-chloro-5-iodobenzyl alcohol.
Scientific Research Applications
Chemistry: 3-Chloro-5-iodobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of halogenated benzaldehydes on cellular processes and enzyme activities .
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-chloro-5-iodobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of both electron-withdrawing groups (chlorine and iodine) on the benzene ring makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce a wide range of derivatives .
Comparison with Similar Compounds
3-Chlorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
5-Iodobenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and selectivity in chemical reactions.
3-Bromo-5-iodobenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 3-Chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-chloro-5-iodobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIOXJDBCUBOQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277312-89-7 | |
Record name | 3-chloro-5-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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